2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, where the quinoline derivative is treated with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly targeting specific proteins involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and photophysical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, the compound has been shown to modulate the activity of the Nur77 protein, leading to the induction of apoptosis in cancer cells . The compound binds to the Nur77 protein, causing its translocation to the mitochondria, where it interacts with Bcl-2 to trigger cell death pathways.
Comparison with Similar Compounds
Similar Compounds
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide: This compound also targets the Nur77 protein and has shown potent anti-cancer activity.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Used in material science for its electrocatalytic properties.
Uniqueness
2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, pyridine ring, and sulfonamide group, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific proteins involved in cancer cell proliferation sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-pyridin-3-yl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N4O3S/c24-31(29,30)18-9-7-16(8-10-18)11-13-26-23(28)20-14-22(17-4-3-12-25-15-17)27-21-6-2-1-5-19(20)21/h1-10,12,14-15H,11,13H2,(H,26,28)(H2,24,29,30) |
InChI Key |
VGBCDNMXTFMRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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